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Beta-defensin 126

Cat. No.: B1578083
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin 126 (DEFB126) is a secreted, cysteine-rich cationic polypeptide and a key member of the beta-defensin protein family. While historically recognized for its antimicrobial properties as part of the innate immune system, DEFB126 has a pivotal and well-documented role in male reproduction . The protein is produced in the epididymis and forms a dense coating on the surface of sperm, primarily on the tail region . This coating facilitates two critical functions for successful fertilization: it enables sperm to navigate through the physical barriers of the female reproductive tract, such as cervical mucus, and it provides a protective shield against immune responses in the female tract, effectively acting as a "decoy" for the immune system . A common genetic mutation in the DEFB126 gene is associated with reduced sperm function and subfertility in men, underscoring its biological importance and making it a significant subject for fertility research . Researchers utilize this compound to investigate the molecular mechanisms of sperm maturation, motility, and immunoprotection. Its study is essential for advancing our understanding of idiopathic male infertility and developing new diagnostic approaches. This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

NLYVKRCLNDIGICKKTCKPEEVRSEHGWVMCGKRKACCVPAD

Origin of Product

United States

Genomic and Molecular Architecture of Beta Defensin 126

Gene Locus and Chromosomal Organization

The gene encoding Beta-defensin 126, DEFB126, is located on the p13 band of human chromosome 20. genecards.orgnih.govwikipedia.org This places it within a cluster of other beta-defensin genes, highlighting a region of the genome crucial for innate immunity. genecards.orgwikipedia.orgnih.gov The specific genomic coordinates for the DEFB126 gene on the GRCh38/hg38 assembly are from base pair 142,590 to 145,751 on chromosome 20, spanning a total of 3,162 bases. genecards.org

Beta-defensin genes are often found in clusters on various chromosomes. genecards.orgnih.gov The DEFB126 gene in humans is part of a significant cluster on chromosome 20p13. genecards.orgwikipedia.orggenecards.orgwikipedia.org This clustering is a common feature across different species, suggesting an evolutionary history of gene duplication and diversification. nih.govfrontiersin.org For instance, in buffalo, a specific beta-defensin cluster that includes the ortholog of human DEFB126 is also involved in male reproductive functions. nih.gov Similarly, in macaques, the DEFB126 ortholog is located on chromosome 10 within a cluster of defensin (B1577277) genes. nih.gov The genomic organization of these clusters is largely syntenic across species, meaning the order and orientation of the genes are conserved. physiology.org However, there is also considerable genomic variability, including copy number variation (CNV), which has been observed in the beta-defensin gene family across mammals like humans, macaques, dogs, pigs, chickens, and cattle. royalsocietypublishing.orgle.ac.uk This variability can lead to differences in gene expression and may contribute to variations in immune responses and fertility. royalsocietypublishing.orgle.ac.uk

Transcriptional Regulation and mRNA Expression Patterns

The expression of DEFB126 mRNA is highly tissue-specific, with the most prominent expression observed in the male reproductive tract, particularly the epididymis. genecards.orgontosight.aicapes.gov.br Specifically, high levels of DEFB126 mRNA are found in the epididymis, a critical site for sperm maturation and storage. genecards.orgproteinatlas.org Studies in dromedary camels have also shown the highest expression levels of DEFB126 mRNA in the tail of the epididymis. openveterinaryjournal.comopenveterinaryjournal.com In humans, DEFB126 mRNA is primarily expressed in the caput epididymidis. oup.com Beyond the epididymis, expression has also been noted in the testis. wikipedia.org This specific expression pattern underscores the specialized role of DEFB126 in male reproductive physiology. capes.gov.br

TissueExpression LevelSpecies
Epididymis (specifically the tail)HighHuman, Dromedary Camel
TestisModerateHuman, Dromedary Camel
Caput EpididymidisHighHuman

The expression of the DEFB126 gene is subject to developmental regulation, with a notable increase in expression during puberty. nih.govresearchgate.net This suggests that the gene's function is closely tied to the maturation of the reproductive system. physiology.org In rats, the expression of many beta-defensins in the epididymis and testis is significantly elevated during sexual maturation. physiology.org This developmental upregulation points to the crucial role of these peptides, including DEFB126, in establishing and maintaining reproductive function in adult males. physiology.orgnih.gov

CharacteristicDescription
Molecular Mass12174 Da
Amino Acid Count111
Key Structural FeaturesConserved beta-defensin core, long glycosylated C-terminal tail, six conserved cysteines forming three disulfide bonds.
Post-translational ModificationsHighly O-glycosylated with sialic acids.
Quaternary StructureHomodimer or homooligomer (disulfide-linked).

Expression and Localization of Beta Defensin 126 Protein

Cellular and Tissue Distribution in Male Reproductive Tract

The expression of DEFB126 is highly specific within the male reproductive system, with the epididymis being the primary site of its synthesis and secretion. ontosight.aiarakmu.ac.ir Its presence and concentration vary along the different segments of the epididymis, highlighting its role in the sequential process of sperm maturation.

DEFB126 is predominantly synthesized by the principal cells of the epididymal epithelium. openveterinaryjournal.com While it is expressed throughout the epididymis, there are regional differences in its expression levels. In humans, DEFB126 mRNA levels are significantly higher in the caput (head) of the epididymis compared to the corpus (body) and cauda (tail). tandfonline.com Specifically, microarray and real-time PCR analyses have shown a four-fold higher expression in the caput. tandfonline.com This high level of expression in the caput is crucial, as this is where many of the initial modifications to sperm occur. preprints.org

In contrast, studies in dromedary camels and bovines have shown the highest expression of DEFB126 in the cauda epididymis. scienceopen.comopenveterinaryjournal.comoup.com In dromedary camels, both immunohistochemistry and qRT-PCR revealed the strongest immunoreaction and highest mRNA expression in the tail of the epididymis. scienceopen.comopenveterinaryjournal.comresearchgate.net Similarly, in bulls, DEFB126 protein expression is demonstrated by epithelial cells of the caudal epididymis. oup.com This species-specific variation in expression patterns may suggest nuanced differences in the protein's function across mammals. teagasc.ie

Expression of DEFB126 in the Epididymis of Different Species
SpeciesCaput EpididymidisCorpus EpididymidisCauda EpididymidisPrimary Source
HumanHighLowerLower tandfonline.compreprints.org
Macaque-SecretedSecreted nih.gov
Bovine--High oup.comanimal-reproduction.org
Dromedary CamelPositive StainingPositive StainingHighest Expression scienceopen.comopenveterinaryjournal.comresearchgate.net

While the epididymis is the primary site of DEFB126 expression, studies have also investigated its presence in the testis and other accessory glands. In dromedary camels, immunohistochemical analysis showed positive staining for DEFB126 in the testis, vas deferens, prostate, and bulbourethral glands, although the immunoreaction was strongest in the tail of the epididymis. scienceopen.comresearchgate.netnih.gov In bovines, however, the expression of DEFB126 appears to be restricted to the caudal epididymis and vas deferens, with no evidence of expression in other accessory sex glands. oup.com In humans, the testis is also a site of DEFB126 expression. wikipedia.org

Localization on Spermatozoa

A critical aspect of DEFB126 function is its direct interaction with spermatozoa. The protein is secreted into the epididymal lumen and subsequently coats the surface of transiting sperm. researchgate.netarakmu.ac.ir

As spermatozoa journey through the epididymis, they are bathed in a fluid rich in secreted proteins, including DEFB126. inrs.ca This protein is adsorbed onto the sperm plasma membrane, contributing to the formation of the sperm glycocalyx. researchgate.nettandfonline.com This coating process is a key event in sperm maturation. inrs.ca In macaques, DEFB126 coats the entire surface of the spermatozoon as it passes through the epididymis. researchgate.netopenveterinaryjournal.com Similarly, in humans, this polypeptide coats the plasma membrane of sperm during their transit through the epididymis. arakmu.ac.ir In bovines, DEFB126 is observed to coat caudal sperm. oup.com

The distribution of DEFB126 on the sperm surface can be uniform or localized to specific regions, and this appears to vary between species. In macaques, DEFB126 uniformly covers the entire sperm surface. tandfonline.comoup.com In humans, immunofluorescence staining indicates that DEFB126 is primarily located on the acrosome and mid-piece of spermatozoa, with more punctate and non-uniform staining on the equatorial segments, post-acrosomal region, and tail. inrs.caresearchgate.net

In contrast, studies on dromedary camels show intense staining for DEFB126 on the acrosomal cap of both epididymal and ejaculated sperm. scienceopen.comopenveterinaryjournal.com In bovines, the localization is predominantly on the tail of the sperm cells, with some reports also noting its presence in the post-acrosomal region. nih.govoup.com

Localization of DEFB126 on Spermatozoa in Different Species
SpeciesSperm RegionPrimary Source
HumanAcrosome, mid-piece, with punctate staining on the equatorial segment, post-acrosomal region, and tail. inrs.caresearchgate.net
MacaqueEntire sperm surface. tandfonline.comoup.com
BovineConcentrated on the tail; also reported in the post-acrosomal region. nih.govoup.com
Dromedary CamelIntense staining on the acrosomal cap. scienceopen.comopenveterinaryjournal.com

The association of DEFB126 with the sperm surface is not static; it undergoes dynamic changes during the final stages of sperm maturation and capacitation. researchgate.net The addition of DEFB126 to the sperm surface during epididymal transit is a hallmark of maturation. researchgate.netopenveterinaryjournal.com This coating is believed to be essential for protecting the sperm within the female reproductive tract. researchgate.net

During capacitation, a series of physiological changes that enable the sperm to fertilize an egg, DEFB126 is released from the sperm surface. researchgate.net In macaques, the loss of DEFB126 during capacitation is thought to be important for allowing the sperm to bind to the zona pellucida of the oocyte. oup.com Studies have shown that alterations in pH may be a key factor in the removal of DEFB126 from the sperm following capacitation. tandfonline.com This shedding of the DEFB126 coat appears to be a crucial step in preparing the sperm for fertilization.

Biological Roles and Functional Mechanisms in Reproduction

Role in Sperm Maturation and Epididymal Environment

The epididymis is a crucial site for sperm maturation, where sperm acquire motility and the ability to fertilize an egg. researchgate.netinrs.ca A key aspect of this maturation is the formation of a glycocalyx, a carbohydrate-rich outer layer, on the sperm surface. researchgate.netinrs.ca DEFB126, secreted by the principal cells of the epididymal epithelium, is a major component of this glycocalyx. researchgate.netopenveterinaryjournal.comnih.gov It is adsorbed onto the entire surface of the sperm as they pass through the epididymis. researchgate.netresearchgate.net

Studies in various species have highlighted the importance of epididymal beta-defensins in sperm maturation. inrs.ca In humans, the proportion of DEFB126-positive spermatozoa is significantly correlated with sperm motility and normal morphology. inrs.ca Research has shown that full-length DEFB126 can significantly increase the motility of immature testicular spermatozoa in vitro, a function not observed with mutated forms of the protein. inrs.ca This suggests that DEFB126 is crucial for the acquisition of sperm motility during epididymal transit. inrs.ca In cattle, bovine beta-defensin 126 (BBD126) is expressed in the cauda epididymidis and is implicated in promoting sperm motility. teagasc.ieanimal-reproduction.org Similarly, in macaques, DEFB126 is vital for sperm motility. inrs.ca

The expression of DEFB126 itself is regulated within the epididymis. In dromedary camels, the highest expression of DEFB126 mRNA is found in the tail of the epididymis, coinciding with the final stages of sperm maturation. openveterinaryjournal.comnih.govresearchgate.net

Table 1: Research Findings on DEFB126 in Sperm Maturation

Species Key Finding Reference
Human Positive correlation between DEFB126 and sperm motility and normal morphology. inrs.ca inrs.ca
Human Recombinant full-length DEFB126 induces motility in immature sperm. inrs.ca inrs.ca
Bovine BBD126 is expressed in the cauda epididymis and promotes sperm motility. teagasc.ieanimal-reproduction.org teagasc.ieanimal-reproduction.org
Macaque DEFB126 is important for sperm motility. inrs.ca inrs.ca

Modulation of Sperm Capacitation

Capacitation is a series of physiological changes that sperm undergo in the female reproductive tract to become competent to fertilize an oocyte. DEFB126 plays a critical regulatory role in this process, both by its presence and its timely removal from the sperm surface.

The coating of DEFB126 on the sperm surface is not permanent. During capacitation, DEFB126 is released, particularly from the sperm head. oup.comoup.comoup.com This shedding is a crucial step that unmasks other surface components necessary for the subsequent stages of fertilization. uniprot.org

In macaque sperm, capacitation induced by agents like caffeine (B1668208) and dibutyryl cyclic adenosine (B11128) monophosphate (dbcAMP) leads to the nearly complete release of DEFB126 from the sperm surface. oup.comnih.gov Studies simulating the periovulatory oviductal fluid have shown that a shift in pH from approximately 7.2 to 7.8 is sufficient to trigger the removal of DEFB126 from the surface of most macaque sperm within a few hours. researchgate.netnih.gov This suggests that the changing environment of the female reproductive tract around the time of ovulation orchestrates the timely release of this protein. researchgate.netnih.gov

However, the mechanism of DEFB126 release may differ between species. In bovine sperm, treatments that effectively remove DEFB126 in macaques have proven ineffective, indicating a different mode of interaction with the sperm surface in cattle. teagasc.ie

The release of DEFB126 is a prerequisite for sperm to recognize and bind to the zona pellucida, the outer layer of the oocyte. oup.comoup.com In macaques, sperm that have had DEFB126 removed acquire the ability to bind to the zona pellucida. oup.comoup.com This effect is reversible; if soluble DEFB126 is added back to the sperm, their ability to bind to the zona pellucida is once again inhibited. oup.comoup.com This demonstrates that the DEFB126 coat effectively masks the sperm's zona-binding sites until capacitation is complete. oup.comoup.com

The removal of DEFB126 is also linked to the acrosome reaction, an exocytotic event that releases enzymes necessary for the sperm to penetrate the zona pellucida. researchgate.net In macaque sperm, culture conditions that induce the release of DEFB126 also lead to a higher percentage of sperm capable of undergoing the zona pellucida-induced acrosome reaction. researchgate.netnih.gov

Facilitation of Sperm Transport in the Female Reproductive Tract

DEFB126 plays a significant role in ensuring the successful journey of sperm through the challenging environment of the female reproductive tract. researchgate.netresearchgate.netopenveterinaryjournal.com

The highly glycosylated nature of DEFB126, particularly its sialic acid residues, imparts a strong negative charge to the sperm surface. nih.govebi.ac.uk This negative charge is thought to facilitate the passage of sperm through the cervical mucus by creating a repulsive force between the sperm and the mucus glycoproteins. nih.gov

Studies in macaques have shown that DEFB126 is essential for efficient sperm penetration of cervical mucus. oup.commedsci.org Removal of DEFB126 from the sperm surface significantly impedes their movement through a cervical mucus substitute. oup.com This function is so critical that men homozygous for a frameshift mutation in the DEFB126 gene, which results in an altered sperm glycocalyx, exhibit a significantly reduced ability of their sperm to penetrate a hyaluronic acid gel, a surrogate for cervical mucus, despite having normal sperm motility. oup.comnih.govresearchgate.net This suggests that the impaired ability to traverse cervical mucus can contribute to subfertility. nih.gov

After navigating the cervix and uterus, a population of sperm binds to the epithelial cells of the oviduct, forming a sperm reservoir. uniprot.orgebi.ac.uk This reservoir is believed to maintain sperm viability and fertilizing capacity until ovulation. ucsd.edu DEFB126 is a key molecule in mediating this attachment. nih.govoup.com

In macaques, DEFB126 on the sperm surface is directly involved in binding to oviductal epithelial cells (OECs). nih.govoup.comoup.com Treatments that remove, mask, or alter DEFB126 on the sperm surface result in a significant loss of sperm-OEC binding. nih.govoup.com Conversely, the reduced binding ability of sperm lacking DEFB126 can be restored by adding soluble DEFB126 back to their surface. nih.govoup.com

Similarly, in cattle, recombinant bovine this compound (rBBD126) has been shown to enhance the ability of both epididymal and ejaculated spermatozoa to bind to bovine oviductal epithelial cell explants. publish.csiro.au This suggests that, like its primate counterpart, BBD126 plays a role in the formation of the oviductal sperm reservoir. publish.csiro.au The release of sperm from this reservoir is timed with ovulation and is associated with the loss of DEFB126 during the final stages of capacitation. oup.comresearchgate.net

Table 2: Functional Roles of DEFB126 in the Female Reproductive Tract

Function Mechanism Species Reference
Cervical Mucus Penetration The negatively charged glycocalyx created by DEFB126 facilitates movement through mucus. Human, Macaque oup.comoup.comnih.govmedsci.org

Influence on Sperm Motility

This compound (DEFB126) is a crucial glycoprotein (B1211001) that becomes adsorbed to the entire surface of spermatozoa as they transit through the epididymis. nih.gov This coating is instrumental in several aspects of sperm function, most notably their ability to move effectively. Research across various species, including humans, macaques, and cattle, has established a strong correlation between the presence of DEFB126 and robust sperm motility. inrs.canih.govanimal-reproduction.org

In humans, the proportion of sperm coated with DEFB126 is significantly higher in motile sperm compared to their immotile counterparts. nih.gov Studies have demonstrated a positive correlation between the percentage of DEFB126-labeled spermatozoa and both sperm motility and normal morphology. inrs.canih.gov This association is further highlighted in clinical contexts; fertile men exhibit a significantly higher proportion of DEFB126-positive sperm compared to infertile men with semen deficiencies or those with varicocele. inrs.canih.govresearchgate.net The protein promotes the progressive motility of sperm, which enhances their ability to penetrate cervical mucus. researchgate.net The removal of DEFB126 using specific antibodies has been shown to prevent sperm from entering cervical mucus in laboratory settings. scholarsliterature.com

The direct impact of DEFB126 on motility has been confirmed through in-vitro experiments. When immotile testicular spermatozoa were co-cultured with cells engineered to produce recombinant full-length DEFB126, a significant increase in sperm motility was observed. inrs.canih.gov Conversely, when exposed to mutated forms of DEFB126, such as those with deletions linked to male infertility, no improvement in motility occurred. inrs.canih.govresearchgate.net This underscores the importance of the protein's complete and correct structure for its function. nih.gov In cattle, DEFB126 has also been shown to promote sperm motility, partly by preventing sperm agglutination and enhancing the binding of sperm to the oviductal epithelium. animal-reproduction.orgresearchgate.net

Table 1: Correlation of DEFB126 Presence with Human Sperm Motility This table summarizes findings on the relationship between the presence of DEFB126 on spermatozoa and motility parameters in humans.

Group Studied Key Finding Source
Fertile Men Significantly higher proportion of DEFB126-positive spermatozoa compared to infertile groups. inrs.canih.gov
Men with Varicocele Lower percentage of DEFB126-positive spermatozoa than fertile men. inrs.caresearchgate.net
Infertile Men (Semen Deficiencies) Significantly lower proportion of DEFB126-positive spermatozoa than fertile men. inrs.canih.gov
Motile vs. Immotile Sperm The proportion of DEFB126-positive sperm is significantly higher in the motile fraction. nih.gov

Table 2: Effect of Recombinant DEFB126 on Immotile Spermatozoa In Vitro This table outlines the results of an experiment testing the ability of different forms of DEFB126 to induce motility in immature human sperm.

Recombinant Protein Observed Effect on Sperm Motility Conclusion Source
Full-Length DEFB126 Significantly increased motility of co-cultured spermatozoa. Full-length protein is crucial for initiating motility. inrs.canih.gov
Mutated DEFB126 (with deletions) No increase in sperm motility was observed. Specific protein domains are essential for function. inrs.canih.gov

Contribution to Sperm-Egg Interaction

This compound plays a multifaceted role in the complex sequence of events leading to fertilization, regulating key interactions between the sperm and the female reproductive tract, and ultimately the egg. openveterinaryjournal.comresearchgate.netopenveterinaryjournal.comscienceopen.comnih.gov Its function extends beyond simply propelling the sperm; it is integral to preparing the sperm for fertilization and modulating its binding capabilities. researchgate.netgenecards.org

One of the primary functions of DEFB126 is to facilitate the formation of a sperm reservoir in the oviduct. genecards.orguniprot.org The highly glycosylated, negatively charged surface provided by the DEFB126 coat is involved in the binding of sperm to the oviductal epithelial cells. genecards.orguniprot.org This temporary storage allows for the synchronization of capacitated sperm delivery with the time of ovulation. genecards.org In cattle, recombinant DEFB126 has been shown to directly promote the binding of bull sperm to oviductal epithelia. mdpi.com

Crucially, the DEFB126 coat must be modified or shed for fertilization to proceed. researchgate.netgenecards.org This release is a key step in the process of capacitation—the final maturation stage that enables a sperm to fertilize an egg. The shedding of DEFB126 from the sperm surface, which may be triggered by an elevation of pH in the oviductal fluid around ovulation, unmasks other surface proteins. genecards.orguniprot.org This unmasking is what allows the sperm to penetrate the cumulus matrix surrounding the oocyte and bind to the zona pellucida, the outer layer of the egg. genecards.orguniprot.org Therefore, DEFB126 acts as a key regulator, first promoting binding to the oviduct and then detaching to permit the final interaction with the oocyte. researchgate.netopenveterinaryjournal.comresearchgate.netscienceopen.com Studies in dromedary camels also support the role of DEFB126 in sperm maturation, capacitation, and sperm-zona recognition. openveterinaryjournal.comscienceopen.comnih.gov

Immunological and Antimicrobial Functions of Beta Defensin 126

Protection of Sperm from Immunorecognition

DEFB126 plays a critical role in shielding sperm from the female immune system, a function essential for successful fertilization. researchgate.netgenecards.orgoup.comnih.govnih.govopenveterinaryjournal.com Spermatozoa, being allogeneic cells, would otherwise be recognized as foreign and attacked by the female's immune defenses. researchgate.netfrontiersin.orgwhiterose.ac.uk The DEFB126 coat effectively masks sperm antigens, preventing this immune recognition. oup.comnih.gov

The immunoprotective function of DEFB126 is often described as an "invisibility cloak" for sperm. animal-reproduction.orgprogress.org.ukivf.net This effect is primarily attributed to the extensive glycosylation of the DEFB126 protein, particularly the presence of sialic acid residues. oup.comnih.gov These modifications create a dense, negatively charged glycocalyx on the sperm surface. researchgate.netuniprot.orggenecards.org This negative charge is thought to repel immune cells and antibodies, preventing them from binding to and targeting the sperm. oup.com

Studies have shown that when DEFB126 is removed from the sperm surface, or when its sialic acid components are enzymatically cleaved, the sperm become highly immunogenic. oup.comnih.gov This loss of the protective coat exposes various sperm membrane proteins, leading to a strong immune response. oup.comnih.gov Therefore, the sialic acid moieties of DEFB126 are directly responsible for its "cloaking" characteristic, which is vital for sperm to evade immune surveillance during their journey through the female reproductive tract. oup.comnih.gov

Antimicrobial Activity Profile

In addition to its role in immune evasion, DEFB126 exhibits antimicrobial properties, contributing to the innate immune defense of the male reproductive tract. uniprot.orgoup.comoup.com

Research has demonstrated that DEFB126 has broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. uniprot.orgoup.comusbio.net In vitro studies have confirmed its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. nih.govstring-db.org This activity helps protect the male reproductive system from infections that could otherwise impair fertility. oup.com

Table 1: Antimicrobial Spectrum of Beta-defensin 126

Category Organism Activity Demonstrated
Gram-negative BacteriaEscherichia coliYes nih.govstring-db.org
Gram-positive BacteriaStaphylococcus aureusYes nih.govstring-db.org

The antimicrobial action of beta-defensins, including DEFB126, is generally attributed to their ability to disrupt microbial membranes. usbio.netphysiology.orgfrontiersin.orgnih.gov As cationic peptides, they are electrostatically attracted to the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. physiology.orgfrontiersin.orgnih.gov

Once bound, defensins are thought to act through several mechanisms:

Membrane Permeabilization: The peptides can insert into the microbial membrane, forming pores or channels that lead to the leakage of essential ions and metabolites, ultimately causing cell death. nih.govusbio.netphysiology.orgfrontiersin.orgnih.gov This is often described by the "carpet model" or the "pore model". frontiersin.org

Inhibition of Cell Wall Synthesis: Some defensins can interfere with the synthesis of the bacterial cell wall by binding to lipid precursors. physiology.orgnih.gov

Immunomodulatory Roles in Reproductive Tract Microenvironment

Beyond its direct antimicrobial and immunoprotective functions, DEFB126 also plays a role in modulating the immune environment of the reproductive tract. nih.govgenecards.orgoup.com It can inhibit inflammation mediated by bacterial components like LPS. nih.govuniprot.orggenecards.org The core peptide of DEFB126 has been shown to bind and neutralize LPS, downregulating the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α in macrophages. nih.gov This anti-inflammatory activity helps to maintain a balanced immune response within the reproductive tract, which is crucial for both preventing infection and allowing for successful reproduction. animal-reproduction.orgoup.com

Genetic Variation and Functional Correlates

Copy Number Variation (CNV) of DEFB126 Gene and Gene Clusters

In humans, beta-defensin genes are primarily located in clusters on chromosomes 8 and 20. frontiersin.orgwikipedia.orgkarger.com The DEFB126 gene is situated in the cluster at 20p13. wikipedia.orgnih.gov While some beta-defensin gene clusters, notably the one at 8p23.1, exhibit extensive and common copy number variation (CNV), the beta-defensin cluster on chromosome 20, which includes DEFB126, does not show this common CNV. karger.comresearchgate.net Studies have explicitly stated that the human DEFB126 gene does not undergo copy number variation. nih.govresearchgate.net

In contrast, the beta-defensin cluster on chromosome 8p23.1 is highly variable, with copy numbers typically ranging from two to six in the population, and in some cases up to 12. karger.com This variation in other defensin (B1577277) clusters has been linked to susceptibility to inflammatory diseases like psoriasis and Crohn's disease. frontiersin.orgkarger.com The deletion of a cluster of nine beta-defensin genes in a mouse model resulted in male sterility, underscoring the collective importance of this gene family in reproduction. frontiersin.org

Given that the DEFB126 gene itself does not exhibit copy number variation, its expression and function are not modulated by this specific genetic mechanism. nih.govresearchgate.net However, for beta-defensin genes that do show CNV, such as DEFB4 on chromosome 8, a direct correlation has been observed between the number of gene copies and the level of mRNA expression. karger.commdpi.com This suggests that for those defensins, CNV is a key mechanism for regulating the quantity of the protein produced, which in turn can influence immune responses and disease risk. frontiersin.orgkarger.com For DEFB126, functional consequences arise not from variations in gene copy number, but from other types of sequence variants. nih.govresearchgate.net

Single Nucleotide Polymorphisms (SNPs) and Other Sequence Variants

Significant functional variation in DEFB126 is primarily attributed to single nucleotide polymorphisms and small insertions or deletions (indels). nih.gov Research has identified several key variants that alter the protein's structure and function.

Two of the most studied variants are:

rs140685149 (also described as a 2-nucleotide deletion) : This variant involves the deletion of two nucleotides in the coding sequence. nih.govnih.gov This frameshift mutation results in the read-through of the normal stop codon, generating an abnormal, non-stop mRNA. nih.govresearchgate.net This leads to an altered and unstable protein product.

rs11467497 (a 4-nucleotide deletion) : This is another frameshift mutation located upstream of rs140685149. nih.gov It causes a premature stop codon, leading to the translation of a truncated peptide that lacks the crucial C-terminal tail. nih.govasiaandro.com

Studies in a Chinese population have also identified other mutations, such as c.152T>C (M51T) and c.227A>G (K76R), which are predicted to be damaging and are associated with asthenozoospermia. asiaandro.comresearchgate.net

The genetic variants in DEFB126 have direct and measurable consequences on sperm function. The protein is secreted by the epididymis and coats the surface of sperm as they mature, forming a major part of the sperm glycocalyx. nih.gov This coating is crucial for sperm motility and interaction with the female reproductive tract. nih.govresearchgate.net

The rs140685149 (2-nt deletion) variant is particularly impactful. Men who are homozygous for this deletion (del/del) produce sperm with an altered glycocalyx, characterized by significantly fewer O-linked oligosaccharides. nih.govnih.gov This alteration has been demonstrated by reduced binding of the Agaricus bisporus lectin to the sperm surface. nih.gov Functionally, sperm from del/del individuals show a dramatic reduction (approximately 84%) in their ability to penetrate a hyaluronic acid gel, which serves as a substitute for cervical mucus. nih.govnih.gov Importantly, this impaired function is not due to deficits in sperm concentration, motility parameters (like curvilinear velocity), or morphology. nih.govresearchgate.net

The rs11467497 (4-nt deletion) is considered to have even more severe consequences. Western blot analysis showed that sperm from individuals with a homozygous 4-nt deletion had no detectable DEFB126 protein, whereas the 2-nt deletion resulted in an unstable protein. nih.govasiaandro.com Both deletions are thought to reduce the affinity of DEFB126 for the sperm surface, thereby impairing sperm function and contributing to male hypofertility or infertility. asiaandro.comresearchgate.net

Table 1: Impact of DEFB126 Genetic Variants on Human Sperm Function

Genetic Variant (SNP ID)GenotypeMolecular ConsequenceImpact on Sperm GlycocalyxFunctional Effect on SpermAssociated Phenotype
rs140685149 (2-nt deletion)Homozygous (del/del)Frameshift mutation, non-stop mRNA nih.govresearchgate.netReduced O-linked oligosaccharides nih.gov84% reduction in hyaluronic acid gel penetration nih.govSubfertility; longer time to conceive nih.govnih.gov
rs11467497 (4-nt deletion)Homozygous (del/del)Frameshift mutation, premature truncation nih.govAbsence of DEFB126 protein on sperm nih.govasiaandro.comAssociated with low sperm motility nih.govMale infertility nih.gov
c.152T>C (M51T)-Predicted to be damaging to protein structure asiaandro.comresearchgate.net--Associated with asthenozoospermia asiaandro.comresearchgate.net
c.227A>G (K76R)-Predicted to be damaging to protein structure asiaandro.comresearchgate.net--Associated with asthenozoospermia asiaandro.comresearchgate.net

Studies in various animal models have reinforced the critical role of DEFB126 and its orthologs in male reproduction. These models provide functional context for the effects of genetic variations observed in humans.

In macaques , the DEFB126 ortholog is a primary protein coating the sperm, where it facilitates sperm penetration of cervical mucus and mediates the binding of sperm to the oviductal epithelium to form a sperm reservoir. frontiersin.orgkarger.comnih.gov The removal of this protein coat is a necessary step for fertilization to occur. karger.com

In mice , the deletion of a cluster of beta-defensin genes leads to sperm dysfunction and ultimately, male sterility, highlighting the essential role of this gene family in fertility. frontiersin.orgbiorxiv.org

In cattle , the DEFB126 ortholog is adsorbed onto the tail and post-acrosomal region of sperm, where it promotes sperm motility. researchgate.netbiorxiv.org Studies have also shown that β-defensins can influence the immune response in the female reproductive tract, which may enhance sperm survival and pregnancy outcomes. biorxiv.org Furthermore, research in cattle has demonstrated that copy number variation in other beta-defensin genes, like DEFB103, is associated with differences in sperm motility and binding to the oviductal epithelium. researchgate.netroyalsocietypublishing.org

Table 2: Reproductive Phenotypes Associated with DEFB126 Orthologs in Animal Models

Animal ModelGene/ProteinKey FunctionObserved Reproductive Phenotype
Macaque (Macaca fascicularis, Macaca mulatta)DEFB126Coats sperm, mediates attachment to oviductal epithelium karger.comnih.govEssential for sperm transport and forming the oviductal sperm reservoir frontiersin.orgkarger.com
Mouse Beta-defensin gene clusterGeneral sperm functionDeletion of the gene cluster results in male sterility frontiersin.orgbiorxiv.org
Cattle DEFB126Promotes sperm motility researchgate.netbiorxiv.orgEnhances sperm motility and binding to oviductal epithelium researchgate.netbiorxiv.org

Comparative Biology and Evolutionary Aspects

Orthologous Genes and Proteins Across Mammalian Species

Beta-defensin 126 (DEFB126) is a crucial protein in the reproductive processes of many mammals, with its gene being present in the common ancestor of this class. genecards.org Orthologs of the DEFB126 gene and its corresponding protein have been identified in a range of species, including primates like the macaque, as well as in bovine, camel, and equine species. nih.govpublish.csiro.auscienceopen.compublish.csiro.au While the protein plays a conserved role in male fertility, its expression and specific characteristics can vary between species.

Macaque (Macaca sp.): Originally discovered in the macaque and named epididymal specific protein (ESP13.2), DEFB126 is a well-studied sperm-coating protein in this primate. nih.govoup.com It is secreted by the epididymis and coats the entire surface of the sperm. oup.comnih.gov This coating is essential for sperm to navigate the female reproductive tract and is involved in the capacitation process, which is necessary for fertilization. oup.comasiaandro.com Specifically, macaque DEFB126 mediates the attachment of sperm to the oviductal epithelium, potentially creating a sperm reservoir. oup.comnih.gov

Bovine (Bos taurus): The bovine ortholog, Bovine this compound (BBD126), is also preferentially expressed in the male reproductive tract, particularly in the cauda epididymis. nih.govpublish.csiro.aunih.gov Like in primates, BBD126 coats bull sperm, with a concentration on the tail and postacrosomal regions. nih.govnih.gov Studies have shown that BBD126 plays a key role in promoting sperm motility. nih.govanimal-reproduction.org Interestingly, unlike in macaques, BBD126 in cattle appears to be more resistant to dissociation from the sperm surface. publish.csiro.aunih.gov Functional assays have confirmed its role in sperm agglutination and binding to the oviductal epithelium. animal-reproduction.org

Camel (Camelus dromedarius): In the dromedary camel, DEFB126 protein is expressed in the male reproductive tract and on sperm. scienceopen.comnih.gov The highest levels of expression are found in the tail of the epididymis and on the acrosomal cap of the sperm. scienceopen.comnih.govnih.govopenveterinaryjournal.com These findings suggest a role for DEFB126 in sperm maturation, capacitation, and sperm-zona recognition in camels, similar to what is observed in other mammals. scienceopen.comnih.gov The expression pattern of DEFB126 in camels shows no significant difference compared to other animals and primates. nih.gov

Equine (Equus caballus): Genomic studies have identified a cluster of beta-defensin genes in horses, including the ortholog for DEFB126 (eBD126). publish.csiro.au This cluster of genes shows distinct, region-specific patterns of expression in the reproductive tract. publish.csiro.au In stallions, there is preferential expression of these novel defensins in the caput epididymis, suggesting a role in immunoprotection or fertility. publish.csiro.au

Interactive Data Table: Orthologs of this compound

SpeciesGene NameProtein NamePrimary Site of ExpressionKey Functions
MacaqueDEFB126DEFB126 / ESP13.2EpididymisSperm coating, capacitation, sperm-oviduct binding
BovineBBD126BBD126Cauda EpididymisSperm coating, promotes sperm motility, sperm agglutination, sperm-oviduct binding
CamelDEFB126DEFB126Tail of EpididymisSperm coating (acrosomal cap), likely involved in maturation and capacitation
EquineeBD126eBD126Caput EpididymisLikely role in immunoprotection and fertility

Evolutionary Conservation of Specific Domains and Functional Divergence

The evolution of this compound across mammalian species showcases a fascinating interplay of conserved structural elements and divergent features, likely reflecting adaptation to species-specific reproductive strategies.

Conserved Domains: A key conserved feature of DEFB126 is the N-terminal region, which includes the signal peptide responsible for directing the protein for secretion. nih.govnih.gov The canonical six-cysteine motif, a hallmark of the beta-defensin family that forms a stable, three-stranded β-sheet structure, is also highly conserved. nih.govasiaandro.com This structural core is crucial for the protein's function. Furthermore, most mammalian orthologs of DEFB126 possess an additional, seventh cysteine residue. nih.gov The conservation of these domains underscores their fundamental importance in the protein's structure and its role at the interface of immunity and reproduction. asiaandro.com

Functional Divergence: In stark contrast to the conserved N-terminus, the C-terminal tail of DEFB126 exhibits significant sequence divergence among species. nih.govnih.gov This C-terminal region is highly glycosylated, and the length of this tail varies considerably. For instance, human DEFB126 has a 52-amino acid C-terminal tail. nih.gov This divergence in the C-terminus suggests that this part of the protein has evolved under different selective pressures, leading to species-specific functions. nih.gov For example, the way DEFB126 attaches to sperm and is released during capacitation differs between macaques and cattle, indicating functional divergence. nih.gov This rapid evolution of the C-terminal domain may be driven by the need to adapt to different female reproductive tract environments and immune systems. nih.gov

Phylogenetic analysis further supports the divergence between primate, murine, and bovine DEFB126 sequences, which may imply neofunctionalization in some lineages, where the protein acquires new functions after gene duplication. nih.gov

Broader Evolutionary Context of Beta-defensins in Reproduction and Immunity

The beta-defensin gene family, to which DEFB126 belongs, has a deep evolutionary history, with defensin-like molecules found in both vertebrates and invertebrates. frontiersin.orgoup.com These peptides are ancient components of the innate immune system, primarily known for their antimicrobial properties. nih.gov However, the evolution of beta-defensins is characterized by repeated gene duplication and diversification, leading to a wide array of functions beyond host defense. asiaandro.comfrontiersin.org

In mammals, there has been a notable expansion and specialization of beta-defensins with roles in reproduction. frontiersin.orgoup.com Many beta-defensin genes are predominantly expressed in the male reproductive tract, particularly the epididymis. nih.govoup.com This pattern of expression points to a crucial role in protecting sperm from pathogens and modulating the immune environment of the male reproductive tract. animal-reproduction.orgfrontiersin.org

The dual role of beta-defensins in both immunity and reproduction is a compelling example of evolutionary adaptation. oup.com These peptides not only provide an antimicrobial shield but have also been co-opted for specific reproductive functions. For instance, DEFB126 creates an "invisibility cloak" for sperm, protecting them from the female immune system. animal-reproduction.orgnih.gov This is achieved through the highly glycosylated C-terminal tail, which masks sperm antigens. nih.gov Furthermore, some beta-defensins are involved in sperm maturation, motility, and interaction with the female reproductive tract. nih.govanimal-reproduction.org The evolution of these reproductive functions appears to be driven by positive selection, suggesting an ongoing "arms race" between male and female reproductive strategies. physiology.org

The expansion of the beta-defensin gene family in certain lineages, such as in cattle, may have facilitated the acquisition of these novel reproductive functions. nih.govanimal-reproduction.org This evolutionary trajectory highlights the remarkable plasticity of the beta-defensin family, allowing for adaptation to diverse physiological needs, from fighting infections to ensuring successful reproduction. frontiersin.org

Methodologies for Studying Beta Defensin 126

Gene Expression Analysis

Gene expression analysis is fundamental to understanding the regulation and functional relevance of DEFB126. By measuring the levels of DEFB126 messenger RNA (mRNA), researchers can infer the protein's potential sites of synthesis and the physiological conditions under which it is produced.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a primary technique used to detect and quantify DEFB126 mRNA levels in various tissues. This method allows for sensitive and specific measurement of gene expression, providing insights into the anatomical regions where the protein plays a crucial role.

In a study on the dromedary camel (Camelus dromedarius), qRT-PCR was utilized to determine the expression levels of DEFB126 mRNA across the male reproductive tract. The results revealed differential expression in various organs, with the highest levels detected in the tail of the epididymis (cauda epididymidis) nih.govresearchgate.net. Moderate expression was observed in the head (caput) and body (corpus) of the epididymis, while weaker expression was found in the testes, vas deferens, prostate, and bulbourethral glands nih.gov. These findings suggest that the epididymis, particularly the caudal region, is the primary site of DEFB126 synthesis, which aligns with its proposed function in sperm maturation and function nih.govresearchgate.net.

Tissue/OrganRelative DEFB126 mRNA Expression LevelSpeciesReference
Tail of Epididymis (Cauda)HighestDromedary Camel nih.gov
Head of Epididymis (Caput)ModerateDromedary Camel nih.gov
Body of Epididymis (Corpus)ModerateDromedary Camel nih.gov
Vas DeferensWeakDromedary Camel nih.gov
Prostate GlandWeakDromedary Camel nih.gov
Bulbourethral GlandWeakDromedary Camel nih.gov
TestisWeakDromedary Camel nih.gov

Protein Detection and Localization

Identifying the precise location of the DEFB126 protein within tissues and on cells is critical for understanding its biological context. Several antibody-based techniques are used for this purpose.

Immunohistochemistry (IHC) is used to visualize the distribution of DEFB126 protein in tissue sections, while Immunocytochemistry (ICC) is used to localize it within individual cells. These methods rely on specific antibodies that bind to the DEFB126 protein, which is then visualized using a staining method.

Studies in both bovine and dromedary camel models have extensively used IHC. In bulls, DEFB126 protein expression was demonstrated in the epithelial cells of the caudal epididymis and the vas deferens in both mature and immature animals nih.govnih.gov. Similarly, in dromedary camels, IHC revealed positive staining for DEFB126 in all parts of the male reproductive tract, including the testicles, epididymis, vas deferens, prostate, and bulbourethral glands, with a particularly strong immunoreaction in the tail of the epididymis nih.govresearchgate.net. On sperm cells, ICC has shown positive immunoreaction on both fresh and epididymal sperm, with intense staining observed on the acrosomal cap nih.gov.

SpeciesTissue/Cell TypeLocalization of DEFB126 ProteinReference
BovineCaudal Epididymis EpitheliumPositive Staining nih.govnih.gov
BovineVas Deferens EpitheliumPositive Staining nih.govnih.gov
Dromedary CamelEpididymis (strongest in tail)Positive Staining nih.gov
Dromedary CamelTesticles, Vas Deferens, Prostate, Bulbourethral GlandsPositive Staining (varied degrees) nih.gov
Dromedary CamelFresh and Epididymal SpermPositive, concentrated on acrosomal cap nih.gov
HumanEjaculated SpermatozoaAcrosome and Mid-piece inrs.ca

Western blot analysis is a technique used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

This method has been crucial in characterizing the DEFB126 protein. In bovine sperm, Western blotting revealed a band at approximately 14 kDa, which is double the expected molecular weight of the monomer (7.1 kDa) nih.gov. This suggests that bovine DEFB126 exists as a dissociation-resistant dimer nih.govnih.gov. In human sperm lysates, a band of approximately 30 kDa was identified inrs.ca. In macaque sperm, the protein appears as a 34-36 kDa band nih.govoup.com. The discrepancy between the predicted molecular weight based on the amino acid sequence and the observed size in Western blots is attributed to extensive post-translational modifications, particularly heavy O-linked glycosylation, which adds significant mass to the protein inrs.ca.

SpeciesSample SourceObserved Molecular Weight (kDa)Inferred Protein StateReference
BovineCaudal Epididymal Sperm~14 kDaDissociation-resistant dimer nih.gov
HumanEjaculated Spermatozoa~30 kDaGlycosylated inrs.ca
MacaqueSperm34-36 kDaGlycosylated nih.govoup.com

Confocal microscopy provides high-resolution imaging to precisely determine the subcellular localization of proteins. This technique uses fluorescence to generate sharp, detailed images of a specific focal plane within a sample.

In studies of bovine DEFB126, confocal microscopy was used in conjunction with immunofluorescence markers to visualize the protein on sperm. These analyses confirmed that DEFB126 coats sperm that have passed through the caudal epididymis nih.govnih.gov. The staining was not uniform but was specifically concentrated on the tail of the sperm cells nih.govnih.gov. This specific localization supports the protein's role in sperm motility and interaction with the female reproductive tract environment.

Functional Assays

Functional assays are designed to investigate the biological activities of a protein. For DEFB126, these assays have explored its roles in innate immunity and sperm function.

Antimicrobial and Lipopolysaccharide (LPS) Neutralization Assays : The conserved beta-defensin core of DEFB126 suggests a role in innate immunity. Functional assays have demonstrated that the core peptide of human DEFB126 has antimicrobial activity nih.govmybiosource.com. Furthermore, it exhibits a high potency for binding and neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria nih.govresearchgate.net.

Anti-inflammatory Assays : The ability of DEFB126 to bind LPS translates to anti-inflammatory effects. In vitro studies using a murine macrophage cell line (RAW264.7) showed that the DEFB126 core peptide can down-regulate the mRNA expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α after LPS stimulation nih.govresearchgate.net. This leads to a corresponding decrease in the secretion of these inflammatory mediators nih.govresearchgate.net.

Sperm Motility and Immune Evasion Assays : A key function of DEFB126 is its role in reproduction. It is known to be crucial for sperm to swim effectively through cervical mucus nih.gov. Functional assays have shown that the highly glycosylated and negatively charged surface of DEFB126 protects sperm from being recognized by the female immune system nih.gov. Experiments using rabbits immunized with sperm demonstrated that DEFB126 is a major immunogen, but its presence "cloaks" other sperm surface proteins nih.govoup.com. When DEFB126 is removed (as occurs during capacitation), or its sialic acid component is cleaved, the underlying sperm proteins become exposed and are readily recognized by antibodies nih.gov.

Sperm-Oviductal Epithelial Cell Binding Assays

To investigate the role of DEFB126 in the formation of the sperm reservoir in the oviduct, sperm-oviductal epithelial cell binding assays are performed. These assays co-incubate sperm with explants or cultured monolayers of oviductal epithelial cells. The number of sperm bound to the epithelial cells is quantified after a period of incubation and subsequent rinsing to remove loosely attached sperm. Research in macaques has demonstrated that treatments that remove, mask, or alter DEFB126 on the sperm surface lead to a significant inhibition of sperm binding to oviductal epithelial cells. researchgate.net Similarly, in bovine studies, the addition of recombinant bovine β-defensin 126 (BBD126) to epididymal spermatozoa significantly enhances their ability to bind to bovine oviductal epithelial cell explants. nih.govnih.gov Conversely, the presence of an anti-BBD126 antibody can block this binding, confirming the protein's direct involvement in this crucial step of fertilization. nih.govnih.gov

Sperm Capacitation and Acrosome Reaction Assays

The involvement of DEFB126 in the processes of sperm capacitation and the acrosome reaction is investigated using a variety of assays. Capacitation, the final maturation step of sperm, can be induced in vitro by incubating sperm in specific media containing agents like caffeine (B1668208) and dibutyryl cyclic adenosine (B11128) monophosphate (dbcAMP). researchgate.net The status of DEFB126 on the sperm surface is then assessed, often through immunofluorescence, to determine if it is shed during capacitation. researchgate.net The acrosome reaction, the exocytosis of the acrosomal contents which is essential for fertilization, can be subsequently induced and assessed. Assays to detect the acrosome reaction often utilize fluorescent lectins, such as Pisum sativum agglutinin (PSA), or specific antibodies that bind to exposed acrosomal contents after the reaction has occurred. Studies have shown that the removal of DEFB126 from the sperm head is a prerequisite for the acrosome reaction and subsequent sperm-zona pellucida recognition. researchgate.net Disruption of β-defensins has been shown to alter intracellular calcium levels, which can lead to a premature or spontaneous acrosome reaction. mdpi.com

Table 1: Methodologies for Studying DEFB126 in Sperm Function

Assay Type Purpose Key Methodological Steps Typical Findings Related to DEFB126
In Vitro Sperm Motility Assay To assess the direct impact of DEFB126 on sperm movement. Incubation of sperm with recombinant DEFB126; motility analysis using CASA. Full-length DEFB126 increases the motility of immature sperm. nih.gov
Sperm-Oviductal Epithelial Cell Binding Assay To determine the role of DEFB126 in sperm binding to the oviduct. Co-incubation of sperm with oviductal epithelial cells; quantification of bound sperm. DEFB126 is essential for the attachment of sperm to the oviductal epithelium. researchgate.netnih.govnih.gov
Sperm Capacitation and Acrosome Reaction Assay To investigate the involvement of DEFB126 in sperm maturation and fertilization competence. In vitro induction of capacitation and the acrosome reaction; assessment of DEFB126 presence and acrosomal status. Removal of DEFB126 from the sperm head is necessary for the acrosome reaction to occur. researchgate.net

Antimicrobial Assays (e.g., Turbidimetric Method)

The antimicrobial properties of DEFB126 are evaluated using various assays, with the turbidimetric method being a common approach. This method assesses the ability of the peptide to inhibit microbial growth in a liquid culture. In a typical turbidimetric assay, a standardized concentration of a specific microorganism (e.g., Escherichia coli or Staphylococcus aureus) is incubated in a nutrient broth with varying concentrations of DEFB126. The turbidity of the culture, which is a measure of microbial growth, is monitored over time using a spectrophotometer. A reduction in turbidity in the presence of DEFB126, compared to a control without the peptide, indicates antimicrobial activity. mdpi.com Research has shown that DEFB126 displays antimicrobial activity against pathogens such as E. coli and S. aureus. nih.gov

Genetic Analysis Techniques

Genetic variations within the DEFB126 gene can have significant functional consequences. Several molecular biology techniques are employed to identify and characterize these variations.

Single Nucleotide Polymorphism (SNP) and Copy Number Variation (CNV) Genotyping

The identification of single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the DEFB126 gene is crucial for understanding its association with male fertility. Standard techniques such as Polymerase Chain Reaction (PCR) followed by DNA sequencing are widely used to identify SNPs. nih.govjri.ir For a more targeted analysis of known SNPs, methods like Single-Strand Conformation Polymorphism (SSCP) can be employed, which separates DNA fragments based on subtle differences in their sequence-dependent secondary structures. researchgate.net

CNVs, which involve deletions or duplications of gene copies, are analyzed using quantitative methods. Multiplex Amplifiable Probe Hybridization (MAPH) is a technique that can determine the copy number of specific DNA sequences. nih.gov More recently, digital droplet PCR (ddPCR) has been utilized to provide precise quantification of gene copy numbers, which is particularly useful for studying the extensive CNV observed in beta-defensin genes. royalsocietypublishing.organimal-reproduction.org These genetic analyses have revealed that certain deletions in the DEFB126 gene are associated with impaired sperm function and subfertility. nih.gov

Table 2: Genetic Analysis Techniques for DEFB126

Technique Type of Variation Detected Brief Description of Method Relevance to DEFB126 Research
PCR and DNA Sequencing Single Nucleotide Polymorphisms (SNPs) Amplification of the DEFB126 gene followed by determination of the exact nucleotide sequence. Identifies novel and known mutations associated with conditions like asthenozoospermia. nih.govjri.ir
Single-Strand Conformation Polymorphism (SSCP) Single Nucleotide Polymorphisms (SNPs) Separation of denatured DNA fragments based on their unique folded structures in a non-denaturing gel. A screening method to detect known sequence variations in the DEFB126 gene. researchgate.net
Multiplex Amplifiable Probe Hybridization (MAPH) Copy Number Variations (CNVs) Hybridization of multiple probes to genomic DNA, followed by amplification and quantification to determine copy number. Allows for the quantitative analysis of DEFB126 gene deletions and duplications. nih.gov
Digital Droplet PCR (ddPCR) Copy Number Variations (CNVs) Partitioning of a PCR reaction into thousands of nanoliter-sized droplets for absolute quantification of target DNA molecules. Provides highly accurate measurement of DEFB126 copy number, facilitating studies on its variation across populations. royalsocietypublishing.organimal-reproduction.org

Computational and Bioinformatic Approaches

Computational and bioinformatic tools play a significant role in the study of Beta-defensin 126, from predicting its structure and function to analyzing the impact of genetic variations. Bioinformatic analyses are used to compare the DEFB126 protein sequence across different species, which can reveal conserved regions and suggest potential species-specific functions. nih.gov Such computational analysis has been used to predict that beta-defensins are processed to their mature form by signal peptidases. nih.gov Furthermore, in silico tools are employed to predict the functional consequences of identified mutations, such as alterations in protein structure, stability, and post-translational modification sites. nih.gov These computational predictions help to guide and complement experimental studies, providing valuable insights into the molecular mechanisms underlying the function of DEFB126.

Sequence Alignment and Phylogenetic Analysis

The evolutionary relationships and sequence characteristics of this compound (DEFB126) are primarily elucidated through sequence alignment and phylogenetic analysis. These computational methods are crucial for understanding the protein's evolution, predicting its function across different species, and identifying conserved and variable regions that may be functionally significant.

Multiple sequence alignment tools, such as MAFFT (Multiple Alignment using Fast Fourier Transform), are employed to compare the amino acid sequences of DEFB126 from various species. nih.gov This process highlights regions of similarity and divergence. For instance, computational analysis of mammalian DEFB126 orthologs reveals significant conservation at the N-terminus, which contains the characteristic defensin (B1577277) core, while the C-terminal region shows extensive sequence differences. nih.gov This divergence in the C-terminus, which is often highly glycosylated, suggests the potential for species-specific roles, particularly in reproduction. nih.gov

Following alignment, phylogenetic trees are constructed using methods like neighbor-joining, maximum parsimony, or Bayesian inference to visualize the evolutionary history of the gene. nih.gov Phylogenetic analysis of DEFB126 sequences from primates, rodents, and livestock has shown the presence of three distinct clades, mirroring the phylogeny of these species groups. nih.gov This divergence provides further evidence for potential functional differences across species and may reflect neofunctionalization, where gene family expansion allows members to acquire new roles. nih.gov The evolutionary model for beta-defensins often appears to follow a "birth-and-death" pattern, characterized by gene duplication and subsequent loss or diversification. nih.gov

These analyses are foundational for speculating on the functional properties of DEFB126 in different animals. For example, understanding the sequence divergence between human and bovine DEFB126 helps in predicting structural and functional variations, such as differences in disulfide connectivity and glycosylation patterns. nih.govnih.gov

Table 1: Comparative Analysis of DEFB126 Orthologs

Species Key Sequence Features Predicted Glycosylation Sites Phylogenetic Clade
Human (HBD126) Conserved N-terminus, divergent C-terminus 9 O-linked Primate
Bovine (BBD126) Significant conservation with mammalian orthologs at N-terminus 1 N-linked, 1 O-linked Livestock
Murine (BD126) Divergent sequence compared to primates and bovine 1 N-linked, 14 O-linked Rodent

Protein Structure Prediction (e.g., AlphaFold)

Understanding the three-dimensional (3D) structure of this compound is essential for deciphering its mechanism of action. While experimental methods like X-ray crystallography and NMR spectroscopy are the gold standard, computational protein structure prediction tools, particularly AlphaFold, have become revolutionary in structural biology. ebi.ac.uknih.gov

AlphaFold, an artificial intelligence system developed by Google DeepMind, predicts a protein's 3D structure from its amino acid sequence with accuracy often competitive with experimental results. ebi.ac.ukresearchgate.net The system integrates information from multiple sequence alignments, co-evolutionary data, and the physical and chemical properties of amino acids to generate highly accurate structural models. researchgate.net For proteins like DEFB126, where high-resolution experimental structures may not be available, AlphaFold provides a powerful tool to visualize its architecture.

The prediction process for DEFB126 would involve inputting its amino acid sequence into the AlphaFold algorithm. The output is a 3D model with a per-residue confidence score (pLDDT), which indicates the reliability of the predicted coordinates. nih.gov This allows researchers to:

Visualize the canonical beta-defensin fold, characterized by a three-stranded anti-parallel β-sheet.

Analyze the spatial arrangement of the six conserved cysteine residues that form three specific disulfide bonds (C1-C5, C2-C4, C3-C6), which are critical for the protein's stability and function.

Model the structure of the long, highly glycosylated C-terminal tail, which is unique to DEFB126 and crucial for its role in sperm function. nih.gov

While AlphaFold has shown high accuracy for many proteins, its performance can vary, especially for intrinsically disordered regions or post-translationally modified segments like the heavily glycosylated tail of DEFB126. nih.govresearchgate.net Therefore, the predicted models serve as valuable hypotheses that can guide further experimental validation. These structural insights are critical for understanding how DEFB126 interacts with other molecules, such as components of the sperm surface or the female reproductive tract mucosa.

Animal Models for Functional Studies (e.g., Gene Knockout Models)

To investigate the in vivo biological functions of this compound, researchers rely on animal models, with gene knockout technology being a particularly powerful approach. These models allow for the study of the protein's role in a complex physiological system by observing the consequences of its absence.

Gene knockout models, typically in mice, are created by inactivating or deleting the specific gene encoding the protein of interest. In the context of beta-defensins, studies involving the deletion of a cluster of these genes in mice have resulted in sperm dysfunction and male sterility. plos.org While not a specific knockout of the DEFB126 ortholog alone, these findings highlight the critical collective role of epididymal beta-defensins in male fertility. plos.org Such models are invaluable for studying the multifaceted roles of these proteins in sperm maturation, motility, and interaction with the female reproductive tract. researchgate.net

In humans, a naturally occurring "knockout" model provides significant insight into DEFB126 function. A common two-nucleotide deletion in the DEFB126 gene results in a frameshift mutation, leading to a truncated, non-functional protein. researchgate.net Men who are homozygous for this deletion produce sperm with an altered surface glycocalyx and exhibit impaired function and reduced fertility. researchgate.netresearchgate.net Their sperm show a significantly reduced ability to penetrate hyaluronic acid gel, a substance used to mimic cervical mucus. researchgate.net This human genetic evidence strongly corroborates findings from animal studies and underscores the protein's critical role in sperm transport through the female reproductive tract. researchgate.netnih.gov

Functional studies also utilize other animal models. For example, research on bovine this compound (BBD126) uses bull sperm to examine the protein's effect on motility and binding to oviductal epithelial cells, which is crucial for forming the sperm reservoir. ul.ie

Table 2: Summary of Models Used for DEFB126 Functional Studies

Model System Type of Model Key Findings Related to DEFB126 Function Reference
Mouse Gene knockout (cluster deletion) Deletion of a beta-defensin cluster leads to sperm dysfunction and male sterility. plos.org
Human Natural genetic variation (homozygous deletion) Impaired sperm function, reduced penetration of mucus surrogate, and subfertility. researchgate.net
Bovine In vitro functional assays BBD126 enhances sperm binding to oviductal epithelium and reduces sperm agglutination. ul.ie

Future Directions in Beta Defensin 126 Research

Elucidation of Detailed Molecular Pathways

Future research will likely focus on delineating the precise molecular pathways through which Beta-defensin 126 (DEFB126) exerts its diverse effects. While it is known to be involved in the innate immune system and pathways related to defensins, the specific signaling cascades it triggers or modulates remain largely uncharacterized. genecards.orgthermofisher.com One area of interest is its potential to inhibit inflammation mediated by lipopolysaccharide (LPS). uniprot.orgnih.gov Studies have shown that the core peptide of DEFB126 can bind to and neutralize LPS, subsequently down-regulating the expression of pro-inflammatory cytokines. nih.gov The blockade of the p42/44 and p38 MAPK signaling pathways has been suggested as a potential mechanism for these anti-inflammatory effects. nih.gov Further investigation is needed to confirm and elaborate on these findings, and to explore if DEFB126 interacts with other pattern recognition receptors or signaling adaptors to modulate immune responses.

Additionally, the role of DEFB126 in fertilization and sperm function opens up another avenue for pathway analysis. uniprot.org Its involvement in facilitating sperm transport, protecting sperm from the female immune system, and binding to oviductal epithelial cells suggests complex interactions with various components of the female reproductive tract. uniprot.orgbosterbio.com Unraveling the signaling events that govern these interactions, such as the pH-dependent release of DEFB126 during capacitation, will be crucial for a comprehensive understanding of its reproductive functions. uniprot.orgbosterbio.com

Further Characterization of Structure-Function Relationships

The unique structure of DEFB126, consisting of a conserved beta-defensin core and a long, highly glycosylated C-terminal tail, is central to its multifaceted functions. nih.govnih.govnih.gov Future studies will need to further dissect the specific roles of these distinct domains. The beta-defensin core, with its canonical six-cysteine array, is implicated in antimicrobial and anti-inflammatory activities. nih.govnih.gov Research has demonstrated its ability to bind LPS and inhibit subsequent inflammatory responses. nih.gov However, the full spectrum of its antimicrobial activity and the structural basis for its interaction with microbial surfaces require more detailed investigation.

The highly glycosylated C-terminal tail is crucial for the reproductive functions of DEFB126. nih.govresearchgate.net The extensive O-linked glycosylation contributes a significant negative charge to the sperm surface, which is thought to be vital for sperm transport through cervical mucus and for immune evasion within the female reproductive tract. uniprot.orgresearchgate.net The specific composition and arrangement of these glycans, and how they mediate interactions with the oviductal epithelium and other molecules, are key areas for future research. uniprot.org Moreover, understanding how the dimeric structure of DEFB126, which has been shown to be resistant to dissociation, influences its function in the bovine reproductive tract could provide important insights. nih.govteagasc.ie

Identification of Novel Interaction Partners

Identifying the molecular partners with which DEFB126 interacts is fundamental to understanding its biological roles. While some interacting proteins have been identified, a comprehensive map of its interactome is still lacking. genecards.org Techniques such as co-immunoprecipitation followed by mass spectrometry, yeast two-hybrid screening, and proximity-labeling approaches could be employed to discover novel binding partners in various biological contexts, including the male reproductive tract, the female reproductive tract, and during immune responses.

In the context of reproduction, it is known that DEFB126 coats the surface of sperm as they transit through the epididymis. nih.govnih.gov Identifying the specific receptors or binding proteins on the sperm surface that anchor DEFB126, as well as the molecules on the oviductal epithelial cells to which it binds to form a sperm reservoir, will be a significant step forward. uniprot.orgpublish.csiro.au In its immunological role, identifying the receptors on immune cells that DEFB126 interacts with to modulate inflammatory responses is a key objective. nih.gov Furthermore, exploring its potential interactions with other components of the extracellular matrix and seminal plasma will provide a more complete picture of its function.

Table of Known and Potential Interaction Categories for DEFB126:

CategoryKnown/Potential Interaction PartnersFunctional Implication
Microbial Molecules Lipopolysaccharide (LPS) nih.govInnate immunity, anti-inflammatory response
Sperm Surface Proteins To be identifiedSperm maturation, motility, and protection
Oviductal Epithelial Cell Receptors To be identifiedSperm reservoir formation, fertilization uniprot.org
Immune Cell Receptors To be identifiedModulation of innate and adaptive immunity frontiersin.org
Seminal Plasma Proteins To be identifiedRegulation of sperm function after ejaculation

Exploring Regulatory Mechanisms of DEFB126 Expression

The expression of the DEFB126 gene is highly specific, with prominent expression in the epididymis. genecards.orguniprot.org Understanding the regulatory mechanisms that govern this tissue-specific expression is a key area for future research. This includes identifying the transcription factors that bind to the promoter and enhancer regions of the DEFB126 gene to control its transcription. genecards.org Bioinformatic analyses have predicted potential transcription factor binding sites, but these require experimental validation. genecards.org

Furthermore, the regulation of DEFB126 expression can be influenced by various physiological and pathological conditions. For instance, its expression is reportedly downregulated in some cases of male infertility. genecards.org The developmental regulation of its expression, which increases during puberty, also suggests hormonal control. openveterinaryjournal.comresearchgate.net Investigating the influence of androgens and other hormones on DEFB126 expression could provide insights into male reproductive health and disease. physiology.org Additionally, factors that may indirectly influence its expression, such as vitamins and dietary components known to modulate immune function, warrant further exploration. scbt.com The impact of genetic variations, such as single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) within the DEFB126 gene, on its expression and function is another important avenue of investigation, particularly in the context of male infertility. researchgate.netanimal-reproduction.org

Expanding Comparative Studies Across Diverse Species

Comparative studies of DEFB126 across a wide range of species have already provided valuable insights into its evolution and function. nih.govphysiology.org Orthologs of DEFB126 have been identified in various mammals, including primates, rodents, and livestock. nih.govnih.gov These studies have revealed a conserved N-terminal region and a more divergent C-terminal tail, suggesting species-specific adaptations in its reproductive functions. nih.govoup.com

Future comparative genomics and proteomics studies should be expanded to include a broader array of species to better understand the evolutionary pressures that have shaped the DEFB126 gene. physiology.orgresearchgate.net This could reveal novel functions and regulatory mechanisms. For example, while the role of DEFB126 in sperm function is well-documented in primates and has been studied in cattle and camels, its function in other mammalian orders remains less clear. nih.govpublish.csiro.auoup.com Investigating the expression and function of DEFB126 in species with different reproductive strategies could provide a deeper understanding of its fundamental roles. Furthermore, analyzing species-specific variations in the glycosylation patterns of the C-terminal tail and how these differences correlate with reproductive biology will be particularly informative. nih.gov Such comparative approaches are crucial for elucidating the conserved and lineage-specific functions of this important defensin (B1577277). physiology.orgfrontiersin.org

Q & A

Q. What is the primary biological role of DEFB126 in mammalian sperm function?

DEFB126 is a glycosylated beta-defensin critical for sperm transport and immune evasion in the female reproductive tract. It facilitates sperm binding to oviductal epithelial cells, forming a reservoir until ovulation, and masks sperm surface antigens to prevent immune recognition. Its O-linked glycans confer a negative charge, enabling mucus penetration. Methodologically, this has been validated using in vitro sperm-binding assays and knock-down models in macaques .

Q. How can DEFB126 expression levels be quantified in biological samples?

DEFB126 levels are typically measured using sandwich ELISA kits (e.g., Human DEFB126 ELISA Kit, FineTest EH2064) with a sensitivity of 0.156–0.375 ng/mL. Key steps include:

  • Sample preparation: Serum, plasma, or tissue homogenates diluted to avoid matrix effects.
  • Validation: Recovery rates (95–120%) and linearity checks across dilutions.
  • Data analysis: 4-parameter logistic regression for curve fitting .

Q. What experimental models are suitable for studying DEFB126 knockout effects on fertility?

Murine models and primate studies (e.g., macaques) are common. In macaques, sperm lacking DEFB126 show impaired oviduct binding and reduced motility. Researchers use epididymal sperm collected via retrograde flux and assess functional outcomes using ex vivo oviductal explants and computer-assisted sperm analysis (CASA) .

Advanced Research Questions

Q. How do DEFB126 genetic polymorphisms (e.g., rs11467497) impact male infertility, and how can conflicting data be resolved?

The frameshift polymorphism rs11467497 is linked to reduced sperm glycan content and lower live birth rates. However, some studies challenge its effect on sialic acid levels. To resolve contradictions:

  • Use lectin-binding assays (e.g., Maackia amurensis agglutinin) to quantify glycan profiles.
  • Conduct multi-ethnic cohort studies to account for population-specific genetic modifiers.
  • Validate findings with proteomic analysis of sperm glycocalyx .

Q. What methodologies are recommended for analyzing DEFB126’s anti-inflammatory and antimicrobial properties?

  • Anti-inflammatory activity : Measure LPS-induced TNF-α suppression in macrophages using DEFB126-treated vs. control groups (IC₅₀ determination via ELISA).
  • Antimicrobial assays : Broth microdilution tests against E. coli and S. aureus (MIC/MBC endpoints). Include polymyxin B as a positive control .

Q. How can recombinant DEFB126 be produced for functional studies, and what are the critical quality controls?

  • Expression systems : Yeast (Pichia pastoris) for glycosylated forms; E. coli for non-glycosylated variants (e.g., CSB-EP866323HU).
  • Purification : Ni-NTA affinity chromatography for His-tagged proteins.
  • QC metrics : SDS-PAGE (>85% purity), endotoxin levels (<0.1 EU/μg), and glycosylation profiling via lectin blots .

Q. What proteomic approaches are effective in identifying DEFB126 proteoforms in seminal plasma?

  • Top-down proteomics : Use high-resolution LC-MS/MS (Orbitrap Fusion Lumos) to characterize truncated or modified proteoforms.
  • Sample prep : Enrich seminal plasma via size-exclusion chromatography and deglycosylate with PNGase F to simplify analysis .

Methodological Challenges & Data Analysis

Q. How should researchers address batch variability in DEFB126 ELISA measurements?

  • Include intra- and inter-assay controls: Acceptable CVs ≤5.3% (intra) and ≤9.1% (inter).
  • Normalize data using a pooled reference sample across plates.
  • Validate outliers via spike-recovery tests (e.g., 90–110% recovery range) .

Q. What strategies optimize DEFB126 detection in low-abundance samples (e.g., epididymal fluid)?

  • Pre-concentrate samples using centrifugal filters (10 kDa cutoff).
  • Employ signal amplification systems (e.g., biotin-streptavidin-HRP in ELISA).
  • Cross-validate with Western blot using anti-DEFB126 polyclonal antibodies (e.g., EIAab P2040Rb-h) .

Ethical & Experimental Design Considerations

Q. What ethical guidelines apply to human studies on DEFB126 and infertility?

  • Obtain informed consent for genetic testing and semen analysis.
  • Anonymize data per GDPR/Data Protection Act standards.
  • Disclose limitations (e.g., population bias in polymorphism studies) in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.